molecular formula C14H17N3O4S2 B12210311 3-butoxy-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide

3-butoxy-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B12210311
M. Wt: 355.4 g/mol
InChI Key: VXXLRBZTHOKOMQ-UHFFFAOYSA-N
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Description

3-butoxy-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has garnered attention for its potential implications in various fields of research and industry. This compound is characterized by its unique structure, which includes a butoxy group, a thiadiazole ring, and a benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting appropriate precursors under specific conditions. This often involves the use of sulfur-containing reagents and nitrogen sources.

    Attachment of the Butoxy Group: The butoxy group is introduced through an alkylation reaction, where a butyl halide reacts with a suitable nucleophile.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide structure by reacting the intermediate with a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-butoxy-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-butoxy-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-butoxy-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
  • 3-butoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
  • 3-butoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Uniqueness

3-butoxy-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C14H17N3O4S2

Molecular Weight

355.4 g/mol

IUPAC Name

3-butoxy-N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C14H17N3O4S2/c1-3-4-8-21-11-7-5-6-10(9-11)12(18)15-13-16-17-14(22-13)23(2,19)20/h5-7,9H,3-4,8H2,1-2H3,(H,15,16,18)

InChI Key

VXXLRBZTHOKOMQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)S(=O)(=O)C

Origin of Product

United States

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